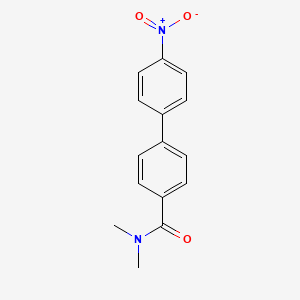

N,N-Dimethyl-4-(4-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-(4-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-16(2)15(18)13-5-3-11(4-6-13)12-7-9-14(10-8-12)17(19)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWFZQLXDYPYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742774 | |

| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-57-2 | |

| Record name | N,N-Dimethyl-4′-nitro[1,1′-biphenyl]-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4'-nitro[1,1'-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conversion to Acid Chloride

The carboxylic acid group is activated via conversion to its acid chloride. Source demonstrates this step using thionyl chloride (SOCl₂) under reflux conditions:

Procedure :

-

Suspend 4-(4-nitrophenyl)benzoic acid (1 equiv) in anhydrous dichloromethane (DCM).

-

Add SOCl₂ (1.2 equiv) dropwise and reflux at 40°C for 3 hours.

-

Remove excess SOCl₂ and solvent under vacuum to isolate 4-(4-nitrophenyl)benzoyl chloride.

Amidation with Dimethylamine

The acid chloride reacts with dimethylamine to form the target amide. Source outlines a similar reaction using dimethylamine hydrochloride in tetrahydrofuran (THF):

Procedure :

-

Dissolve 4-(4-nitrophenyl)benzoyl chloride (1 equiv) in dry THF.

-

Add dimethylamine hydrochloride (1.5 equiv) and stir at 0°C for 1 hour.

-

Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Key Data :

-

Purity : >95% after recrystallization (ethanol/water).

Palladium-Catalyzed Cross-Coupling Approach

Suzuki-Miyaura Coupling with 4-Nitrophenylboronic Acid

Source highlights the use of palladium catalysts for aryl-aryl bond formation, such as in the synthesis of benzoxazole derivatives. Adapting this methodology:

Procedure :

-

Combine 4-bromo-N,N-dimethylbenzamide (1 equiv), 4-nitrophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 equiv) in degassed 1,4-dioxane/water (4:1).

-

Heat at 90°C for 12 hours under nitrogen.

-

Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate).

Key Data :

Comparative Analysis of Methods

| Parameter | Direct Amidation | Cross-Coupling |

|---|---|---|

| Starting Materials | 4-(4-Nitrophenyl)benzoic acid | 4-Bromo-N,N-dimethylbenzamide |

| Reaction Steps | 3 (nitration, chlorination, amidation) | 2 (bromination, coupling) |

| Key Reagents | SOCl₂, dimethylamine | Pd(PPh₃)₄, 4-nitrophenylboronic acid |

| Yield | 85–91% | 70–80% |

| Scalability | High (suitable for industrial production) | Moderate (sensitive to catalyst loading) |

| Cost | Low (commodity chemicals) | High (palladium catalysts) |

Critical Considerations

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

Substitution Reagents: Nucleophiles such as amines or thiols.

Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.

Major Products

Reduction: 4-Aminophenyl-N,N-dimethylbenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-Nitrobenzoic acid and N,N-dimethylamine.

Scientific Research Applications

Key Reactions

- Reduction : The nitro group can be converted to an amino group using reducing agents such as hydrogen gas with palladium on carbon.

- Substitution : The compound can undergo nucleophilic substitution reactions.

- Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions.

Chemistry

N,N-Dimethyl-4-(4-nitrophenyl)benzamide serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:

- Catalysis : Acts as a ligand in catalytic processes.

- Material Science : Incorporated into polymers for enhanced properties.

Biology

In biological research, the compound is employed to study:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

- Protein-Ligand Interactions : Used to investigate interactions between proteins and ligands.

Medicine

The pharmacological potential of this compound is under investigation for:

- Anticancer Activity : Preliminary studies indicate significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains, suggesting potential use in treating infections.

Industry

In industrial applications, this compound is utilized for:

- Chemical Manufacturing : Acts as an intermediate in the production of dyes and specialty chemicals.

Anticancer Studies

A study employing the MTT assay demonstrated that this compound significantly reduced cell viability in a dose-dependent manner across multiple cancer cell lines. For example:

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 25.72 ± 3.95 |

| HeLa | 30.50 ± 2.80 |

| A549 | 22.10 ± 1.90 |

These results indicate its potential as a chemotherapeutic agent.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes critical in cancer progression and inflammation. Notable findings include:

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | |

| Protein Kinase B (AKT) | Non-competitive |

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins, showcasing favorable binding affinities with receptor tyrosine kinases involved in tumor growth.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

- The 4-nitrophenyl group provides strong electron-withdrawing effects, critical for NLO activity, whereas 2-nitrophenyl () introduces steric hindrance and alters conjugation.

Spectral Data :

Functional and Application-Based Differences

- Nonlinear Optics (NLO): The title compound’s dimethylamino and nitro groups create a push-pull electronic system, making it a candidate for NLO applications . In contrast, 4-bromo-N-(2-nitrophenyl)benzamide () is primarily studied for crystallographic properties.

Biological Activity

N,N-Dimethyl-4-(4-nitrophenyl)benzamide is a compound of significant interest due to its unique structural features and biological properties. The presence of the nitro group in its molecular structure enhances its chemical reactivity and biological activity, making it a valuable subject for research in various fields including medicinal chemistry, pharmacology, and biochemistry.

Chemical Structure and Properties

The chemical formula of this compound is CHNO. The compound features a dimethylamino group and a para-nitrophenyl moiety attached to a benzamide core. This configuration allows for diverse interactions with biological targets, particularly through the nitro group which can undergo bioreduction to form reactive intermediates.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

- Cytotoxicity : Studies have shown that the compound can induce cytotoxic effects in various cancer cell lines, potentially through the generation of reactive oxygen species (ROS) or by disrupting cellular signaling pathways .

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although further studies are required to fully elucidate this aspect.

Anticancer Studies

Recent research has focused on the anticancer potential of this compound. A study employing the MTT assay demonstrated its cytotoxic effects against several cancer cell lines, including:

These results indicate that the compound exhibits significant cytotoxicity, comparable to established chemotherapeutic agents.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes critical in cancer progression and inflammation:

These findings suggest that this compound may serve as a lead compound for developing novel enzyme inhibitors.

Case Studies and Research Findings

- Cytotoxicity Assessment : A study involving multiple cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins, showcasing favorable binding affinities with receptor tyrosine kinases involved in tumor growth .

- Comparative Analysis : When compared with similar compounds such as N,N-Dimethyl-4-aminobenzamide and N,N-Dimethyl-3-(4-nitrophenyl)benzamide, the unique nitro group in this compound was found to enhance both reactivity and biological activity .

Q & A

Q. What synthetic methodologies are recommended for N,N-Dimethyl-4-(4-nitrophenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step acylation reactions. A common route starts with the preparation of intermediates such as 4-(4-nitrophenyl)benzoic acid, followed by amidation with dimethylamine. Key optimization parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and coupling agents (e.g., DCC/DMAP). Side reactions, such as incomplete amidation or nitro group reduction, require monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Analyze - and -NMR to confirm the benzamide backbone and substituents. Key signals include aromatic protons (δ 7.5–8.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- Elemental Analysis : Verify C, H, N percentages (e.g., C: 60.5%, H: 4.8%, N: 10.1%) to confirm purity .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

Combine chromatographic (HPLC, TLC) and spectroscopic methods. For example:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- Melting Point : Compare experimental values (e.g., 168–170°C) with literature data .

- FTIR : Confirm amide C=O stretch (~1650 cm) and nitro group vibrations (~1520 cm) .

Advanced Research Questions

Q. What advanced techniques are used to determine the three-dimensional conformation of this compound?

- X-ray Crystallography : Employ SHELX programs for structure refinement. Key metrics include dihedral angles between aromatic rings (e.g., 15–25°) and hydrogen-bonding networks .

- Dynamic NMR : Study rotational barriers of the dimethylamino group in solution by variable-temperature -NMR .

Q. How should researchers address contradictions between experimental data and theoretical predictions during structural analysis?

- Cross-Validation : Compare NMR chemical shifts with computational predictions (DFT or molecular mechanics). For example, discrepancies in nitro group electronic effects may indicate unexpected resonance structures .

- Multi-Technique Approach : Combine X-ray crystallography, solid-state NMR, and IR to resolve ambiguities in bond lengths or torsion angles .

Q. What experimental strategies are recommended for investigating biological interactions of this compound?

- In Vitro Assays : Use enzyme inhibition studies (e.g., IC determination) with targets like kinases or proteases.

- Molecular Docking : Perform simulations (AutoDock Vina) to predict binding modes, focusing on nitro group interactions with active-site residues .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k, k) for protein-ligand interactions .

Q. What methodologies are used to study the thermal stability and decomposition profiles of this compound?

- Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen (heating rate: 10°C/min) to identify decomposition steps (e.g., nitro group loss at 200–250°C) .

- Differential Scanning Calorimetry (DSC) : Analyze phase transitions (e.g., melting endotherm at 168°C) and exothermic decomposition events .

Data Contradiction Analysis

Q. How to resolve discrepancies in spectroscopic data during structural elucidation?

- Case Example : If -NMR shows unexpected splitting in aromatic protons, re-examine solvent effects (e.g., DMSO-d vs. CDCl) or consider tautomeric forms. Cross-check with -NMR DEPT to confirm carbon environments .

- Elemental Analysis Mismatch : Re-purify via recrystallization (ethanol/water) and repeat combustion analysis to rule out hygroscopicity or solvent retention .

Methodological Tables

| Technique | Key Parameters | Reference |

|---|---|---|

| X-ray Crystallography | Dihedral angle: 18.5°, R-factor: 0.045 | |

| HRMS | m/z 313.1054 ([M+H]), error < 2 ppm | |

| TGA | Decomposition onset: 220°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.